Cas no 956034-06-3 (furo3,2-dpyrimidine-2,4-diol)

furo3,2-dpyrimidine-2,4-diol structure
furo3,2-dpyrimidine-2,4-diol structure
Nom du produit:furo3,2-dpyrimidine-2,4-diol
Numéro CAS:956034-06-3
Le MF:C6H4N2O3
Mégawatts:152.10756111145
MDL:MFCD11520867
CID:827241
PubChem ID:11564502

furo3,2-dpyrimidine-2,4-diol Propriétés chimiques et physiques

Nom et identifiant

    • Furo[3,2-d]pyrimidine-2,4-diol
    • 1H-furo[3,2-d]pyrimidine-2,4-dione
    • furo[3,2-d]pyrimidine-2,4(1H,3H)-dione
    • furo3,2-dpyrimidine-2,4-diol
    • MDL: MFCD11520867
    • Piscine à noyau: 1S/C6H4N2O3/c9-5-4-3(1-2-11-4)7-6(10)8-5/h1-2H,(H2,7,8,9,10)
    • La clé Inchi: UEICIOHAOMRQDE-UHFFFAOYSA-N
    • Sourire: O=C1NC2=C(OC=C2)C(=O)N1

Propriétés calculées

  • Qualité précise: 152.02200
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 5
  • Comptage des atomes lourds: 11
  • Nombre de liaisons rotatives: 0

Propriétés expérimentales

  • Le PSA: 79.38000
  • Le LogP: 0.63400

furo3,2-dpyrimidine-2,4-diol Informations de sécurité

furo3,2-dpyrimidine-2,4-diol Données douanières

  • Code HS:2934999090
  • Données douanières:

    Code douanier chinois:

    2934999090

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit, contenu du composant, pour

    Résumé:

    2934999090. Autres composés hétérocycliques. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

furo3,2-dpyrimidine-2,4-diol PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Enamine
EN300-314223-10.0g
furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
10.0g
$9571.0 2023-07-10
Enamine
EN300-314223-2.5g
furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
2.5g
$2490.0 2023-09-05
Enamine
EN300-314223-0.25g
furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
0.25g
$589.0 2023-09-05
Enamine
EN300-314223-0.1g
furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
0.1g
$413.0 2023-09-05
Alichem
A089000433-10g
Furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
10g
$3142.11 2023-08-31
Alichem
A089000433-5g
Furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
5g
$2200.00 2023-08-31
Enamine
EN300-314223-5g
furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
5g
$4909.0 2023-09-05
1PlusChem
1P00600E-250mg
Furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
250mg
$287.00 2024-04-19
Ambeed
A697207-1g
Furo[3,2-d]pyrimidine-2,4-diol
956034-06-3 95%
1g
$850.0 2025-03-04
abcr
AB334496-1g
Furo[3,2-d]pyrimidine-2,4-diol; .
956034-06-3
1g
€1771.00 2025-02-20

furo3,2-dpyrimidine-2,4-diol Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Solvents: Dichloromethane ;  -78 °C; -78 °C → rt; 40 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
1.3 Reagents: Sodium hydroxide Solvents: Methanol ;  90 min, rt → reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Référence
Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform
Heffron, Timothy P.; Wei, Bin Qing; Olivero, Alan; Staben, Steven T.; Tsui, Vickie; et al, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, rt
Référence
Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  3.5 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6
Référence
Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer
Wu, Zhengyang; Bai, Ying; Jin, Jiaming; Jiang, Teng; Shen, Hui; et al, European Journal of Medicinal Chemistry, 2021, 217,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Référence
Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Dichloromethane ,  Water
Référence
Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors
Srimongkolpithak, Nitipol; Sundriyal, Sandeep; Li, Fengling; Vedadi, Masoud; Fuchter, Matthew J., MedChemComm, 2014, 5(12), 1821-1828

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Water ;  3.5 h, 70 °C
Référence
Preparation of fused heterocyclic compound derivative as PARP-1/PI3K dual-target inhibitor and used for the treatment of tumors
, China, , ,

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Référence
Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1.5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
Référence
Preparation of heterocyclic compounds as janus kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  90 min, rt → reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Référence
Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  rt → reflux; 90 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Référence
Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Référence
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

furo3,2-dpyrimidine-2,4-diol Raw materials

furo3,2-dpyrimidine-2,4-diol Preparation Products

furo3,2-dpyrimidine-2,4-diol Littérature connexe

Articles recommandés

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:956034-06-3)furo3,2-dpyrimidine-2,4-diol
A858987
Pureté:99%/99%/99%
Quantité:100mg/250mg/1g
Prix ($):167.0/284.0/765.0